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Compound of Interest

Compound Name:
p-Toluic acid, 3,5-dimethylphenyl

ester

CAS No.: 62261-93-2

Cat. No.: B3873386

Get Quote

Technical Monograph: Structural Characterization and Synthesis of C16H16O2 Esters

Part 1: Molecular Identity & Thermodynamics
1.1 Fundamental Properties The molecular formula C16H16O2 represents a specific class of

esters often encountered in fragrance chemistry and pharmaceutical intermediate synthesis. To

establish the baseline for all subsequent experimental protocols, we first define the

thermodynamic and structural constraints.

Molecular Weight (MW): 240.30 g/mol

Calculation:

Da.

Degree of Unsaturation (DoU): 9

Calculation:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b3873386#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3873386?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


.

Structural Implication: The high DoU suggests the presence of two aromatic rings (4 DoU

each

2 = 8) and one carbonyl group (1 DoU). This confirms the structure typically consists of
two benzene rings linked by a saturated ester chain.

1.2 The Isomer Challenge Unlike simple aliphatic esters, C16H16O2 presents a unique

identification challenge. Three primary isomers dominate this chemical space. Distinguishing

them requires precise analytical logic, as their boiling points and refractive indices are proximal.

Isomer
Candidate

IUPAC Name CAS No. Structural Key Application

Isomer A

Benzyl 3-

phenylpropanoat

e

103-28-6

Benzyl alcohol +

Hydrocinnamic

acid

Fragrance

Fixative

Isomer B
Phenethyl

phenylacetate
102-20-5

Phenethyl

alcohol +

Phenylacetic

acid

Rose/Honey

Accord

Isomer C
Ethyl

diphenylacetate
3098-77-7

Ethanol +

Diphenylacetic

acid

Drug

Intermediate

Part 2: Synthetic Protocols (The "How-To")
2.1 Strategic Selection of Esterification Method Selection of the synthetic route is not arbitrary;

it is dictated by steric hindrance and acid sensitivity.

Route 1: Fischer Esterification (Thermodynamic Control)

Best for: Isomers A and B (Primary alcohols, unhindered acids).

Mechanism:[1] Acid-catalyzed equilibrium. Requires water removal (Dean-Stark or

molecular sieves) to drive yield.
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Route 2: Acid Chloride Activation (Kinetic Control)

Best for: Isomer C (Ethyl diphenylacetate).

Reasoning: The bulky diphenyl group hinders the nucleophilic attack of ethanol in a

standard Fischer setup. Activating the acid to an acyl chloride increases electrophilicity,

overcoming the steric barrier.

2.2 Protocol: Synthesis of Benzyl 3-phenylpropanoate (Isomer A) Target Yield: >92% | Purity:

>98%

Reagents:

3-Phenylpropanoic acid (Hydrocinnamic acid): 15.0 g (0.1 mol)

Benzyl alcohol: 13.0 g (0.12 mol, 1.2 eq)

p-Toluenesulfonic acid (pTSA): 0.5 g (Catalyst)

Toluene: 150 mL (Azeotropic solvent)

Step-by-Step Methodology:

Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark

trap topped with a reflux condenser.

Charging: Add Hydrocinnamic acid, Benzyl alcohol, pTSA, and Toluene to the flask.

Reflux: Heat the mixture to vigorous reflux (~115°C). Monitor the collection of water in the

Dean-Stark trap.

Checkpoint: Theoretical water yield is ~1.8 mL. Reflux is complete when water generation

ceases (approx. 4-6 hours).

Workup (Self-Validating):

Cool to room temperature.[1][2]
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Wash with saturated

(2 x 50 mL). Validation: Gas evolution (

) indicates neutralization of unreacted acid. Continue until no bubbling occurs.

Wash with Brine (50 mL) and dry over anhydrous

.

Purification: Remove toluene via rotary evaporation. Purify the resulting oil via vacuum

distillation (bp ~170°C at 5 mmHg) to obtain a colorless liquid.

2.3 Visualization: Synthetic Decision Tree
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Target C16H16O2 Isomer

Analyze Acid Moiety
Steric Hindrance

Primary/Secondary Carbon
(e.g., Hydrocinnamic, Phenylacetic)

Low Sterics

Tertiary/Quaternary Carbon
(e.g., Diphenylacetic)

High Sterics

Method A: Fischer Esterification
(pTSA, Toluene, Reflux)

Method B: Acid Chloride Activation
(SOCl2 then Alcohol/Pyridine)

Dean-Stark Trap
(Remove H2O)

Drive Equilibrium

In-Situ Activation
(Highly Electrophilic)

Kinetic Control

Click to download full resolution via product page

Caption: Decision matrix for selecting the optimal esterification pathway based on the steric

profile of the carboxylic acid precursor.

Part 3: Analytical Characterization (The "Validation")
To validate the identity of the synthesized ester, Nuclear Magnetic Resonance (NMR) is the

gold standard. The connectivity of the methylene (

) linkers provides the "fingerprint."
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3.1 Comparative 1H NMR Data (CDCl3, 400 MHz)

Isomer
Key Signal 1 (Acid
Side)

Key Signal 2
(Alcohol Side)

Structural Logic

Benzyl 3-

phenylpropanoate

Triplet

2.95 ppm (

adjacent to Carbonyl)

Singlet

5.10 ppm (Benzylic

-O)

Isolated ethylene

chain + Benzylic

singlet.

Phenethyl

phenylacetate

Singlet

3.65 ppm (Benzylic

-C=O)

Triplet

4.30 ppm (

-O)

Benzylic singlet

shifted upfield +

Ethylene chain on O-

side.

Ethyl diphenylacetate

Singlet

5.00 ppm (Methine

CH)

Quartet

4.20 ppm (

of Ethyl)

Unique Methine

proton signal

(integrates 1H).

3.2 Analytical Workflow Diagram

Purified C16H16O2 Sample 1H NMR Analysis Check for Singlet
@ ~5.1 ppm (2H)

Benzyl Ester Moiety
(Benzyl 3-phenylpropanoate)Present

Check for Singlet
@ ~3.6 ppm (2H)

Absent
Phenylacetic Moiety

(Phenethyl phenylacetate)Present

Check Methine Singlet
@ ~5.0 ppm (1H)

Absent
Diphenylacetate Moiety
(Ethyl diphenylacetate)

Present

Click to download full resolution via product page

Caption: Step-by-step NMR interpretation logic to distinguish the three primary C16H16O2

isomers based on unique methylene/methine chemical shifts.
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Part 4: Pharmaceutical & Industrial Applications
4.1 Fragrance & Flavor (Isomers A & B)

Fixative Properties: Benzyl 3-phenylpropanoate is a high-boiling ester used to "anchor"

volatile top notes in perfume formulations. Its low vapor pressure allows it to modulate the

evaporation rate of lighter citrus or floral components.

Olfactory Profile: Phenethyl phenylacetate is critical in reconstructing "Rose" and "Hyacinth"

accords.[3] It provides the deep, honey-like undertone found in natural absolutes.

4.2 Pharmaceutical Intermediates (Isomer C)

Antihistamine Synthesis: Ethyl diphenylacetate is a structural scaffold for diphenylmethane-

derived antihistamines. The bulky diphenyl group provides the necessary lipophilicity for

receptor binding (H1 antagonists).

Metabolic Precursors: In drug discovery, these esters are often used as "prodrugs" to

improve bioavailability. The ester linkage is hydrolyzed in vivo by plasma esterases to

release the active carboxylic acid pharmacophore.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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